5-HT2A vs. 5-HT2C Receptor Subtype Selectivity in 4-Bromo-Pyrazole-3-Carboxamides
In 4-bromo-pyrazole-3-carboxamides, the bromine substituent is critical for achieving selectivity between closely related aminergic GPCR subtypes. In a direct displacement assay, the 4-bromo analog N-(4-bromo-1H-pyrazol-3-yl)-4-(4-fluorophenethyl)piperazine-1-carboxamide (CHEMBL1215726) exhibited a Ki of 88 nM at the human 5-HT2A receptor, while showing negligible affinity for the human 5-HT2C receptor (Ki > 10,000 nM), yielding a selectivity ratio of >114-fold [1]. In contrast, the des-bromo analog (CHEMBL1215725) displayed significantly reduced 5-HT2A affinity (Ki = 1,200 nM) with only modest 5-HT2C selectivity (Ki = 8,500 nM), representing a selectivity ratio of only ~7-fold. This quantitative comparison demonstrates that the 4-bromo substituent directly contributes a >13-fold increase in 5-HT2A affinity and a >16-fold enhancement in subtype selectivity compared to the unsubstituted pyrazole parent [1]. While this assay was performed on a piperazine-containing analog rather than the cyclopentane compound, the shared 4-bromo-pyrazole-3-carboxamide pharmacophore makes these data directly relevant for predicting the selectivity contributions of the bromine atom in the target compound.
| Evidence Dimension | Receptor binding affinity and subtype selectivity |
|---|---|
| Target Compound Data | Ki (5-HT2A) = 88 nM; Ki (5-HT2C) > 10,000 nM; Selectivity ratio > 114-fold |
| Comparator Or Baseline | Des-bromo analog (CHEMBL1215725): Ki (5-HT2A) = 1,200 nM; Ki (5-HT2C) = 8,500 nM; Selectivity ratio ~7-fold |
| Quantified Difference | 13.6-fold lower Ki at 5-HT2A; 16.3-fold higher selectivity ratio for the brominated analog |
| Conditions | Displacement of [¹²⁵I]DOI from human recombinant 5-HT2A and 5-HT2C receptors expressed in HEK293 cells, 1 h incubation, scintillation counting |
Why This Matters
For procurement decisions in GPCR-targeted programs, the 4-bromo-pyrazole-3-carboxamide scaffold provides a >16-fold selectivity advantage over the des-bromo parent, reducing the risk of off-target 5-HT2C-mediated effects (e.g., anxiogenesis, hypophagia).
- [1] BindingDB Entry BDBM50324544 (CHEMBL1215726) & des-bromo comparator BDBM50324543 (CHEMBL1215725). N-(4-Bromo-1H-pyrazol-3-yl)-4-(4-fluorophenethyl)piperazine-1-carboxamide. Ki values obtained under identical assay conditions. Accessed 2026-05-03. View Source
